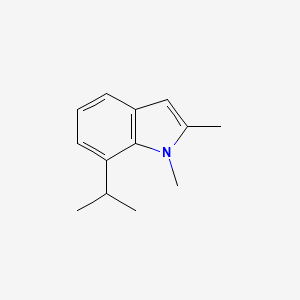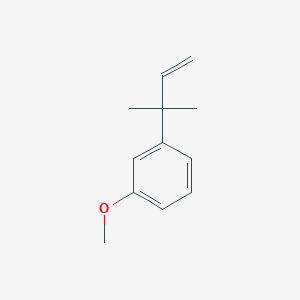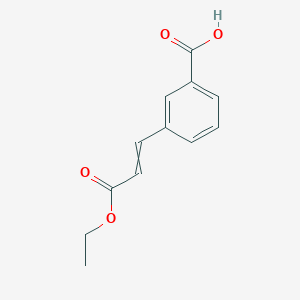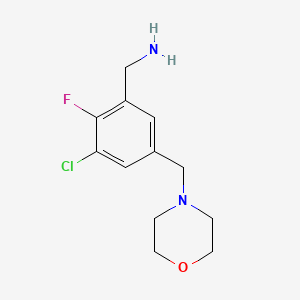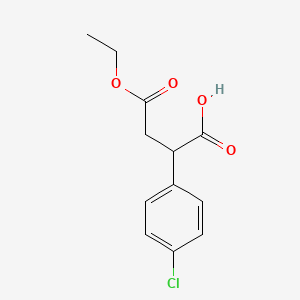
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C12H13ClO4. This compound is a derivative of succinic acid, where one of the carboxyl groups is esterified with ethanol, and the phenyl ring is substituted with a chlorine atom at the para position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid typically involves the esterification of 2-(4-Chlorophenyl)succinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active succinic acid derivative, which can then participate in various biochemical pathways. The chlorine-substituted phenyl ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)succinic acid: The parent compound without the ester group.
2-(4-Bromophenyl)succinic acid 4-monoethylester: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)succinic acid 4-monoethylester: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The ester group also provides additional functionality, allowing for further chemical modifications.
Propiedades
Fórmula molecular |
C12H13ClO4 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-2-17-11(14)7-10(12(15)16)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,15,16) |
Clave InChI |
ZIICYKCDDQUMCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(N-hydroxycarbamimidoyl)-phenyl]-acetic acid](/img/structure/B8272899.png)
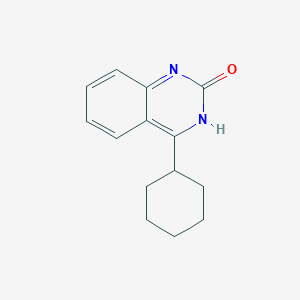
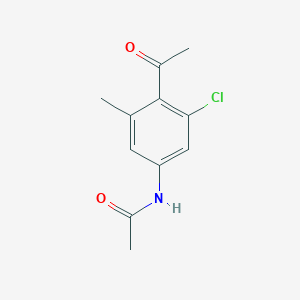
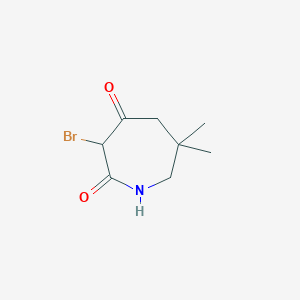
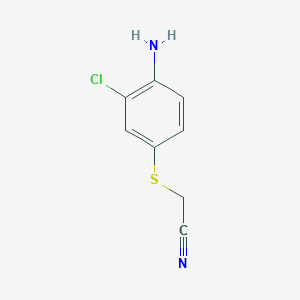
![N-[4-(benzyloxy)butyl]-N-propylamine](/img/structure/B8272932.png)

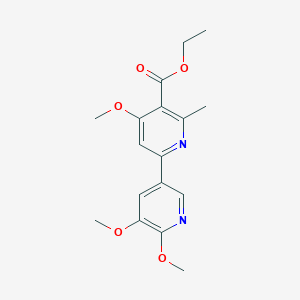
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate](/img/structure/B8272954.png)
![5,7-Dimethyl-3-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8272965.png)
